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Compound of Interest

Compound Name: Vinorelbine Tartrate

Cat. No.: B10768280 Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of Vinorelbine Tartrate

Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, stands as a significant chemotherapeutic agent in

the treatment of various cancers, most notably non-small cell lung cancer (NSCLC) and breast

cancer.[1][2][3][4] Unlike its parent compounds, vinblastine and vincristine, which are naturally

derived from the Madagascar periwinkle (Catharanthus roseus), vinorelbine possesses a

unique structural modification that confers a distinct anti-tumor profile and a potentially

improved safety, particularly concerning neurotoxicity.[5] This guide provides a comprehensive

technical overview of the discovery, synthesis, and mechanism of action of vinorelbine
tartrate, tailored for researchers, scientists, and drug development professionals.

Discovery and Development
The journey of vinorelbine began in the 1980s, spearheaded by the pharmacist Pierre Potier

and his team at the Centre National de la Recherche Scientifique (CNRS) in France. Their

research focused on modifying the structure of natural vinca alkaloids to enhance their

therapeutic index. This led to the creation of vinorelbine, a novel compound distinguished by a

modification on the catharanthine portion of the molecule.

Developed in collaboration with the Pierre Fabre Group, vinorelbine, under the brand name

Navelbine®, first received approval in France in 1989 for the treatment of non-small cell lung

cancer. Its indication was expanded to include metastatic breast cancer in 1991. The United

States Food and Drug Administration (FDA) granted its approval in December 1994.
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Key Development Milestones:

1980s: Invented by Pierre Potier and his team at CNRS, France.

1989: Approved in France for non-small cell lung cancer.

1991: Approved in France for metastatic breast cancer.

1994: Approved by the US FDA for NSCLC.

2003: Generic versions of the drug became available in the U.S.

Semi-Synthesis of Vinorelbine Tartrate
Vinorelbine is not known to occur naturally; it is produced via a semi-synthetic process starting

from two key natural precursors extracted from Catharanthus roseus: catharanthine and

vindoline. The synthesis involves a critical coupling reaction to form the key intermediate,

anhydrovinblastine, followed by a rearrangement and subsequent conversion to the stable

tartrate salt.

Overall Synthetic Pathway
The semi-synthesis can be summarized in the following key stages:

Coupling Reaction: An Fe(III)-promoted coupling of catharanthine and vindoline forms an

iminium intermediate.

Reduction: The intermediate is reduced, typically with sodium borohydride, to yield

anhydrovinblastine.

Rearrangement: A ring contraction of anhydrovinblastine, using an agent like trifluoroacetic

anhydride, forms the vinorelbine base.

Purification: The crude vinorelbine is purified using chromatographic methods.

Salt Formation: The purified vinorelbine base is converted to the more stable and

pharmaceutically used vinorelbine bitartrate.
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Overall Synthetic Workflow for Vinorelbine Tartrate
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Caption: Overall synthetic workflow for vinorelbine tartrate.
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Quantitative Data Summary
The following table summarizes reported yields for the key steps in the semi-synthesis of

vinorelbine. Yields can vary based on the specific reagents and conditions used.

Reaction Step Starting Material Product Reported Yield (%)

Dehydration &

Rearrangement
Vinblastine Sulfate Vinorelbine (Crude) 75 - 78%

Purification & Salt

Formation
Vinorelbine (Crude) Vinorelbine Tartrate

~42% (overall from

crude)

Salt Formation Vinorelbine Base Vinorelbine Tartrate 82.3%

Detailed Experimental Protocols
Protocol 1: Synthesis of Anhydrovinblastine

This protocol outlines the Fe(III)-promoted coupling of catharanthine and vindoline, followed by

reduction to yield the key intermediate, anhydrovinblastine.

Materials: Catharanthine tartrate, vindoline, ferric chloride (FeCl₃), hydrochloric acid (HCl),

sodium borohydride (NaBH₄), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate

solution, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography.

Procedure:

Dissolve equimolar amounts of catharanthine tartrate and vindoline in a suitable solvent

mixture, such as 0.1 N aqueous HCl and trifluoroethanol.

To this stirring solution, add a solution of ferric chloride (approx. 5 equivalents) in 0.1 N

HCl.

Stir the reaction at room temperature (approx. 23 °C) for 1-2 hours, monitoring progress

by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography

(HPLC).
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Upon completion, cool the reaction mixture in an ice bath and slowly add a solution of

sodium borohydride to reduce the intermediate.

Once the reduction is complete, basify the mixture to a pH of 8-9 with a saturated sodium

bicarbonate solution.

Extract the aqueous layer multiple times with dichloromethane.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain crude anhydrovinblastine.

Purify the crude product by silica gel column chromatography to yield pure

anhydrovinblastine.

Protocol 2: Rearrangement of Anhydrovinblastine to Vinorelbine

This protocol details the critical rearrangement step to form the core structure of vinorelbine.

Materials: Anhydrovinblastine, trifluoroacetic anhydride (TFAA), anhydrous dichloromethane

(CH₂Cl₂), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄),

silica gel, chromatography solvents (e.g., chloroform/ethanol).

Procedure:

Dissolve the purified anhydrovinblastine in anhydrous dichloromethane under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath (0 °C).

Slowly add trifluoroacetic anhydride to the stirring solution.

Allow the reaction to proceed at low temperature, monitoring its progress by TLC or HPLC

until the starting material is consumed.

Carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate

solution.

Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield crude vinorelbine.

Purify the crude product using silica gel column chromatography.

Protocol 3: Formation of Vinorelbine Tartrate

This protocol describes the conversion of the vinorelbine free base to its stable bitartrate salt.

Materials: Purified vinorelbine base, L-tartaric acid, ethanol, acetone, anhydrous diethyl

ether.

Procedure:

Dissolve the vinorelbine base (e.g., 5.14 g) and L-tartaric acid (e.g., 2.0 g) in ethanol (e.g.,

300 mL) at room temperature.

Stir the solution for approximately 30 minutes.

Filter the solution and evaporate to dryness.

Dissolve the residue in acetone (e.g., 250 mL) and concentrate the volume (to approx. 100

mL).

Add the concentrated acetone solution dropwise to stirring anhydrous diethyl ether (e.g.,

500 mL) to precipitate the tartrate salt.

Allow the precipitate to stand for 30 minutes, then filter the solid.

Wash the collected crystals with anhydrous diethyl ether and dry under vacuum to yield

vinorelbine tartrate.
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Chemical Synthesis Pathway of Vinorelbine
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Caption: Chemical synthesis pathway of vinorelbine.
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Mechanism of Action
Vinorelbine's antitumor activity stems from its role as a mitotic spindle poison. It functions by

interfering with microtubule dynamics, a critical process for cell division.

Tubulin Binding: Vinorelbine binds to the β-tubulin subunit at the Vinca-binding domain,

inhibiting the polymerization of tubulin into microtubules.

Mitotic Arrest: The disruption of microtubule assembly prevents the formation of a functional

mitotic spindle, which is essential for separating chromosomes during cell division. This

arrests the cell cycle at the G2/M phase, specifically in metaphase.

Induction of Apoptosis: The prolonged metaphase arrest triggers programmed cell death

(apoptosis) in the cancer cells.

Compared to older vinca alkaloids, vinorelbine shows a greater selectivity for mitotic

microtubules over axonal microtubules, which is thought to account for its reduced

neurotoxicity. The disruption of microtubule function can also induce downstream signaling

events, including the activation of the p53 tumor suppressor gene and modulation of various

protein kinases, ultimately leading to the inactivation of apoptosis inhibitors like Bcl-2.
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Mechanism of Action of Vinorelbine

Vinorelbine

β-Tubulin Subunits

Binds to

Inhibition of
Tubulin Polymerization

Disruption of
Microtubule Dynamics

Failure of Mitotic
Spindle Formation

Metaphase Arrest
(G2/M Phase)

Apoptosis
(Cell Death)

Downstream Signaling
(e.g., p53 activation,

Bcl-2 inactivation)

Click to download full resolution via product page

Caption: Mechanism of action of vinorelbine.
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Analytical Methods for Synthesis Monitoring
Monitoring the progress of vinorelbine synthesis requires robust analytical techniques to

separate and quantify the starting materials, intermediates, and the final product.

Technique Application Typical Conditions

Thin-Layer Chromatography

(TLC)

Rapid, qualitative monitoring of

reaction progress.

Developer: Petroleum ether,

chloroform, acetone, and

diethyl amine (23.5:12:2:2.5,

v/v/v/v) can separate

vinblastine,

anhydrovinblastine, and

vinorelbine.

High-Performance Liquid

Chromatography (HPLC)

Quantitative analysis of

intermediates and final product

purity.

Column: C18 reverse-phase.

Mobile Phase: A mixture of

methanol, acetonitrile, diethyl

amine, and water

(420:252:3:225, v/v/v/v), with

pH adjusted to 6.5, has been

reported. Detection: UV at 267

nm or 269 nm.

Conclusion
Vinorelbine tartrate is a cornerstone of modern chemotherapy, a testament to the power of

semi-synthetic modification of natural products. Its discovery by Pierre Potier and subsequent

development marked a significant advancement in cancer treatment, offering an effective agent

with a manageable safety profile. The intricate semi-synthesis, from the coupling of natural

precursors to the final salt formation, requires precise control over reaction conditions and

purification processes. Understanding the detailed chemistry and mechanism of action of

vinorelbine continues to be vital for drug development professionals seeking to optimize its use

and discover the next generation of anti-cancer therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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